Cas no 307510-41-4 (4-bis(2-chloroethyl)sulfamoyl-N-(4-bromophenyl)benzamide)
4-bis(2-chloroethyl)sulfamoyl-N-(4-bromophenyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- 4-bis(2-chloroethyl)sulfamoyl-N-(4-bromophenyl)benzamide
- 4-(N,N-bis(2-chloroethyl)sulfamoyl)-N-(4-bromophenyl)benzamide
- Benzamide, 4-[[bis(2-chloroethyl)amino]sulfonyl]-N-(4-bromophenyl)-
- 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide
- AKOS002348250
- 307510-41-4
- F0098-0002
-
- Inchi: 1S/C17H17BrCl2N2O3S/c18-14-3-5-15(6-4-14)21-17(23)13-1-7-16(8-2-13)26(24,25)22(11-9-19)12-10-20/h1-8H,9-12H2,(H,21,23)
- InChI Key: MGCHHZRUCLBDDJ-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(Br)C=C1)(=O)C1=CC=C(S(N(CCCl)CCCl)(=O)=O)C=C1
Computed Properties
- Exact Mass: 477.95203g/mol
- Monoisotopic Mass: 477.95203g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 8
- Complexity: 537
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 74.9Ų
4-bis(2-chloroethyl)sulfamoyl-N-(4-bromophenyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0098-0002-2μmol |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide |
307510-41-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0098-0002-5μmol |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide |
307510-41-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0098-0002-10μmol |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide |
307510-41-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0098-0002-20μmol |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide |
307510-41-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0098-0002-1mg |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide |
307510-41-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0098-0002-2mg |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide |
307510-41-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0098-0002-3mg |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide |
307510-41-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0098-0002-4mg |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide |
307510-41-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0098-0002-5mg |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide |
307510-41-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0098-0002-10mg |
4-[bis(2-chloroethyl)sulfamoyl]-N-(4-bromophenyl)benzamide |
307510-41-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-bis(2-chloroethyl)sulfamoyl-N-(4-bromophenyl)benzamide Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
Additional information on 4-bis(2-chloroethyl)sulfamoyl-N-(4-bromophenyl)benzamide
4-Bis(2-Chloroethyl)Sulfamoyl-N-(4-Bromophenyl)Benzamide: A Comprehensive Overview
The compound with CAS No 307510-41-4, known as 4-bis(2-chloroethyl)sulfamoyl-N-(4-bromophenyl)benzamide, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential for use in advanced chemical systems. Recent studies have highlighted its role in the development of novel materials, particularly in the context of drug delivery systems and polymer chemistry.
The molecular structure of 4-bis(2-chloroethyl)sulfamoyl-N-(4-bromophenyl)benzamide is characterized by a benzamide backbone with a sulfamoyl group substituted at the para position. The sulfamoyl group itself is further substituted with two chloroethyl groups, which contribute to the compound's reactivity and stability. The presence of a bromine atom at the para position of the benzene ring introduces additional electronic effects, making this compound highly versatile for various chemical reactions.
Recent research has focused on the synthesis and characterization of this compound, particularly its ability to act as a precursor in the formation of advanced polymers. Studies have demonstrated that 4-bis(2-chloroethyl)sulfamoyl-N-(4-bromophenyl)benzamide can undergo controlled polymerization under specific conditions, leading to the formation of high-performance materials with tailored properties. These materials exhibit excellent thermal stability and mechanical strength, making them suitable for applications in aerospace and automotive industries.
In addition to its role in polymer chemistry, this compound has also been explored for its potential in drug delivery systems. The sulfamoyl group and chloroethyl substituents provide opportunities for functionalization, enabling the attachment of bioactive molecules. Recent findings suggest that 4-bis(2-chloroethyl)sulfamoyl-N-(4-bromophenyl)benzamide can serve as a platform for designing drug carriers with enhanced biocompatibility and controlled release properties.
The synthesis of 4-bis(2-chloroethyl)sulfamoyl-N-(4-bromophenyl)benzamide involves a multi-step process that includes nucleophilic substitution and condensation reactions. Researchers have optimized these steps to achieve high yields and purity levels, ensuring the compound's reliability for downstream applications. The use of advanced analytical techniques such as NMR spectroscopy and mass spectrometry has been instrumental in confirming the compound's structure and purity.
From an environmental perspective, studies have been conducted to assess the biodegradability and toxicity of 4-bis(2-chloroethyl)sulfamoyl-N-(4-bromophenyl)benzamide. Preliminary results indicate that the compound exhibits low toxicity under standard laboratory conditions, suggesting its potential for safe use in industrial settings. However, further research is required to fully understand its long-term environmental impact.
In conclusion, CAS No 307510-41-4, or 4-bis(2-chloroethyl)sulfamoyl-N-(4-bromophenyl)benzamide, represents a promising compound with diverse applications across multiple disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers working in polymer chemistry, drug delivery systems, and materials science. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in advancing modern chemical technologies.
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